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molecular formula C6H5BrClN B183919 5-Bromo-2-chloroaniline CAS No. 60811-17-8

5-Bromo-2-chloroaniline

Cat. No. B183919
M. Wt: 206.47 g/mol
InChI Key: UGOLEPGQWYPIBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09198433B2

Procedure details

A suspension of 5-bromo-2-chloroaniline (23 g, 0.11 mol) in concentrated hydrochloric acid (150 mL) and water (90 mL) was cooled in an ice/salt bath. A solution of sodium nitrite (8 g, 0.11 mol) in water (50 mL) was added dropwise to the reaction mixture while maintaining the temperature below 4° C. After stirring for 30 minutes the suspension was transferred via cannula to a solution of SnCl2 dihydrate in concentrated hydrochloric acid (170 mL) and cooled to 5° C. The resulting thick suspension was stirred for 2 h at 5° C. and the solid was isolated via filtration. The solid was air dried and then further dried by adding chlorobutane (500 mL) and refluxing using a Dean-Stark condenser. After cooling, the solid was isolated by filtration to afford the title compound as an off-white solid (35.3 g). 1H NMR (CD3COCD3): δ 10.25 (br s, 1H), 8.32 (br s, 2H) 7.38 (d, 1H), 7.30 (d, 1H), 7.16 (dd, 1H).
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
SnCl2 dihydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
170 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:9])=[C:6]([CH:8]=1)[NH2:7].[N:10]([O-])=O.[Na+]>Cl.O>[ClH:9].[Br:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:9])=[C:6]([NH:7][NH2:10])[CH:8]=1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
23 g
Type
reactant
Smiles
BrC=1C=CC(=C(N)C1)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
Cl
Name
Quantity
90 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
8 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Three
Name
SnCl2 dihydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
170 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
After stirring for 30 minutes the suspension
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled in an ice/salt bath
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below 4° C
STIRRING
Type
STIRRING
Details
The resulting thick suspension was stirred for 2 h at 5° C.
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the solid was isolated via filtration
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
further dried
ADDITION
Type
ADDITION
Details
by adding chlorobutane (500 mL)
TEMPERATURE
Type
TEMPERATURE
Details
refluxing
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the solid was isolated by filtration

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Cl.BrC=1C=CC(=C(C1)NN)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 35.3 g
YIELD: CALCULATEDPERCENTYIELD 248.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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